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4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane

Catalog No.
S3709698
CAS No.
23737-52-2
M.F
C6H11IO2
M. Wt
242.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane

CAS Number

23737-52-2

Product Name

4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane

IUPAC Name

4-(iodomethyl)-2,2-dimethyl-1,3-dioxolane

Molecular Formula

C6H11IO2

Molecular Weight

242.05 g/mol

InChI

InChI=1S/C6H11IO2/c1-6(2)8-4-5(3-7)9-6/h5H,3-4H2,1-2H3

InChI Key

BBKBPYFNBFEICG-UHFFFAOYSA-N

SMILES

CC1(OCC(O1)CI)C

Canonical SMILES

CC1(OCC(O1)CI)C

4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane is an organic compound classified as a halogenated dioxolane. Its molecular formula is C6H11IO2C_6H_{11}IO_2, and it has a molecular weight of approximately 242.06 g/mol. This compound features a five-membered dioxolane ring with an iodomethyl substituent at the 4-position and two methyl groups at the 2-position. The presence of the iodine atom enhances its reactivity, making it a valuable intermediate in various chemical syntheses .

There is no documented information regarding the mechanism of action of 4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane in biological systems.

  • Working in a well-ventilated fume hood.
  • Wearing appropriate personal protective equipment (gloves, goggles, etc.).
  • Handling the compound with care to avoid skin contact and inhalation.
  • Organic Synthesis

    The presence of an iodomethyl group suggests its potential use as a methylating agent in organic synthesis. Methylation is a common reaction in organic chemistry used to introduce a methyl group (CH3) to a molecule. The iodomethyl group can be displaced by other nucleophiles, allowing the transfer of the methyl group to the target molecule [].

  • Bioconjugation

    The 1,3-dioxolane ring system is a functional group found in various biologically active molecules. 4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane could be investigated as a precursor for the synthesis of bioconjugates. Bioconjugation involves linking a molecule of interest (such as a drug or imaging agent) to a biomolecule (such as a protein or antibody) to improve its properties [].

  • Chirality Studies

  • Nucleophilic Substitution Reactions: The iodomethyl group can undergo nucleophilic substitution, allowing for the introduction of various nucleophiles.
  • Elimination Reactions: Under certain conditions, it can also participate in elimination reactions to form alkenes.
  • Rearrangement Reactions: The structure may rearrange under specific catalytic conditions, leading to different products.

These reactions are essential for synthesizing more complex organic molecules and functionalized compounds .

Several methods exist for synthesizing 4-(iodomethyl)-2,2-dimethyl-1,3-dioxolane:

  • Halogenation of Dioxolane: Starting from 2,2-dimethyl-1,3-dioxolane, iodine can be introduced through electrophilic halogenation methods.
    2 2 dimethyl 1 3 dioxolane+I24 iodomethyl 2 2 dimethyl 1 3 dioxolane\text{2 2 dimethyl 1 3 dioxolane}+\text{I}_2\rightarrow \text{4 iodomethyl 2 2 dimethyl 1 3 dioxolane}
  • Alkylation Reactions: The compound can also be synthesized via alkylation of a suitable precursor with iodomethane under basic conditions.
  • Using Iodine Sources: Utilizing iodine sources like iodide salts in the presence of suitable bases can facilitate the formation of the iodomethyl group on the dioxolane ring .

4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane finds applications in:

  • Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals due to its reactive halogen moiety.
  • Chemical Research: Used in studies involving reaction mechanisms and the development of new synthetic pathways.
  • Material Science: Potentially utilized in creating polymeric materials through cationic polymerization processes involving dioxolanes .

Several compounds share structural similarities with 4-(iodomethyl)-2,2-dimethyl-1,3-dioxolane. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane1697590.73
(R)-4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane23735-39-90.73
(S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol22323-82-60.73
4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane43624070.60
4-(Methoxymethyl)-2,2-dimethyl-1,3-dioxolaneNot listedNot available

These compounds exhibit variations in their halogen substituents or additional functional groups that influence their reactivity and potential applications. The unique presence of iodine in 4-(iodomethyl)-2,2-dimethyl-1,3-dioxolane distinguishes it from others by enhancing its electrophilic character and potential utility in synthesizing complex organic molecules .

XLogP3

1.6

Hydrogen Bond Acceptor Count

2

Exact Mass

241.98038 g/mol

Monoisotopic Mass

241.98038 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-20-2023

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